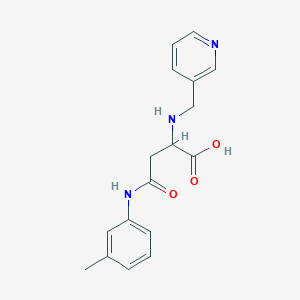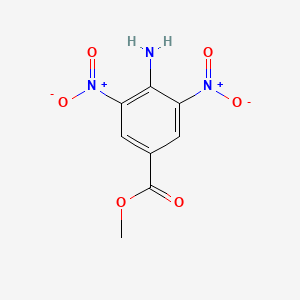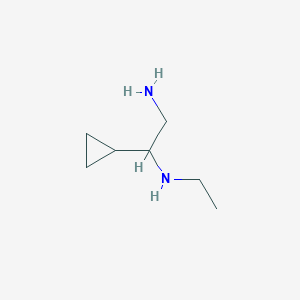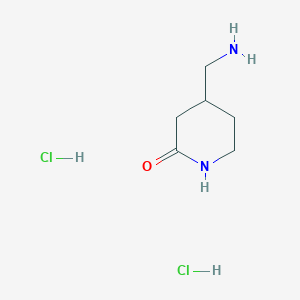
4-(Aminomethyl)piperidin-2-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Aminomethyl)piperidin-2-one;dihydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various biologically active compounds and their utility as building blocks in pharmaceutical research .
Synthesis Analysis
The synthesis of "this compound" can be approached through different synthetic routes. One method involves the in situ formation of aziridinium, which then undergoes an intramolecular ring opening with concomitant piperidinium ring formation in a stereoselective manner . Another approach for synthesizing piperidin-4-ones is through a formal [4 + 2] synthesis using gold catalysis, which avoids the purification of tertiary amine intermediates and shows moderate to excellent diastereoselectivities . Additionally, a one-step synthesis method has been reported for the synthesis of substituted piperidine derivatives through a three-component condensation process .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the potential for multiple polymorphs. For instance, 2-amino-4-chloro-6-piperidinopyrimidine, a related compound, has been found to crystallize in two polymorphs with different hydrogen bonding patterns . The molecular structure is often confirmed through various spectroscopic methods, including electronic and infrared spectra, as well as thermal analysis .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For example, they can form charge-transfer molecular complexes with both σ- and π-electron acceptors. The reaction of 4-(aminomethyl)piperidine with iodine and other acceptors has been studied, leading to the formation of solid complexes with defined stoichiometries . These reactions are characterized by their spectroscopic features and can be quantitatively analyzed by calculating formation constants, molar extinction coefficients, and free energy changes .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as "this compound," are influenced by their molecular structure and the nature of their substituents. The solid-state structures can be elucidated through X-ray crystallography, which reveals the presence of hydrogen bonds and other intermolecular interactions . The thermal stability and reactivity of these compounds can be assessed through thermal analysis, which provides insights into their potential applications in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Green Synthesis Methods
One application involves the green and facile synthesis of dihydropyrrol-2-ones and highly substituted piperidines, utilizing ethylenediammonium diformate as a reusable catalyst. This method represents an environmentally friendly approach to synthesizing complex organic molecules, highlighting the potential for sustainable chemical processes in pharmaceutical and material science fields (Zarei & Sajadikhah, 2016).
Structural Characterization
Another study focused on the crystal and molecular structure of 4-carboxypiperidinium chloride, a closely related compound. This research offers detailed insights into the conformational and structural aspects of such compounds, which are crucial for understanding their reactivity and potential applications in designing novel materials and active pharmaceutical ingredients (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antimycobacterial Applications
Compounds derived from the synthesis involving "4-(Aminomethyl)piperidin-2-one" analogs have shown promising antimycobacterial activity. This includes the discovery of spiro-piperidin-4-ones that have been evaluated for their efficacy against Mycobacterium tuberculosis and multidrug-resistant strains, indicating potential therapeutic applications for tackling tuberculosis (Kumar et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(aminomethyl)piperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c7-4-5-1-2-8-6(9)3-5;;/h5H,1-4,7H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIJRRUBSMXZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)

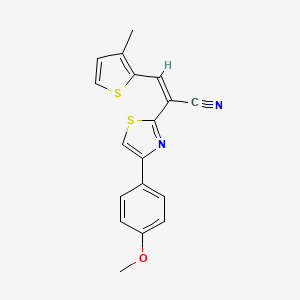

![3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2517323.png)
